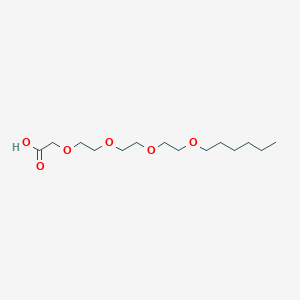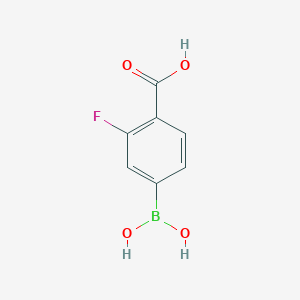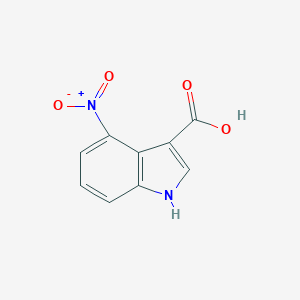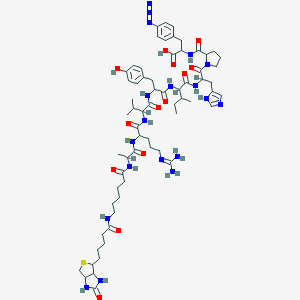
Biotin-nonapeptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-nonapeptide is a synthetic peptide that has been widely used in scientific research due to its unique properties. This peptide is composed of nine amino acids and has been shown to have various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Biotin-nonapeptide has been widely used in scientific research as a tool for studying protein-protein interactions. The biotin molecule attached to the peptide allows for the specific binding of biotinylated proteins, which can then be isolated and identified. This method has been used to study a wide range of biological processes, including signal transduction, protein folding, and enzyme activity.
Mecanismo De Acción
The mechanism of action of biotin-nonapeptide is based on its ability to bind to biotin-binding proteins (BBPs). BBPs are a family of proteins that bind to biotin with high affinity. This compound can be used to selectively bind to specific BBPs, allowing for the isolation and identification of biotin-binding proteins in complex mixtures.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of biotin-dependent enzymes, such as pyruvate carboxylase and acetyl-CoA carboxylase. It has also been shown to modulate the activity of transcription factors, such as the peroxisome proliferator-activated receptor gamma (PPARγ).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of biotin-nonapeptide is its ability to selectively bind to biotin-binding proteins. This allows for the isolation and identification of specific proteins in complex mixtures. However, one limitation of this compound is its relatively large size, which may limit its ability to penetrate cell membranes and interact with intracellular proteins.
Direcciones Futuras
There are several future directions for research on biotin-nonapeptide. One area of interest is the development of new this compound analogs with improved properties, such as increased membrane permeability. Another area of interest is the application of this compound in drug discovery, as it has the potential to be used as a tool for identifying new drug targets. Additionally, this compound could be used in the development of biosensors for the detection of biotin-binding proteins in complex mixtures.
Métodos De Síntesis
Biotin-nonapeptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The biotin molecule is then attached to the N-terminus of the peptide using a coupling reagent. This method allows for the production of high-purity this compound with a high yield.
Propiedades
| 115082-72-9 | |
Fórmula molecular |
C65H95N19O13S |
Peso molecular |
1382.6 g/mol |
Nombre IUPAC |
3-(4-azidophenyl)-2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]propanoylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C65H95N19O13S/c1-6-37(4)54(61(93)76-46(32-42-33-69-35-72-42)62(94)84-29-13-15-49(84)59(91)77-47(63(95)96)31-39-19-23-41(24-20-39)82-83-68)80-58(90)45(30-40-21-25-43(85)26-22-40)75-60(92)53(36(2)3)79-57(89)44(14-12-28-71-64(66)67)74-56(88)38(5)73-52(87)18-8-7-11-27-70-51(86)17-10-9-16-50-55-48(34-98-50)78-65(97)81-55/h19-26,33,35-38,44-50,53-55,85H,6-18,27-32,34H2,1-5H3,(H,69,72)(H,70,86)(H,73,87)(H,74,88)(H,75,92)(H,76,93)(H,77,91)(H,79,89)(H,80,90)(H,95,96)(H4,66,67,71)(H2,78,81,97) |
Clave InChI |
FIBWPHUPYJOTDZ-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)N=[N+]=[N-])C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)N=[N+]=[N-])C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Secuencia |
ARVYXHPX |
Sinónimos |
Bio-epsilon-Ahx-Ala-Arg-Val-Tyr-Ile-His-Pro-Phe(4N3)-OH biotin-nonapeptide biotinyl-epsilon-aminohexanoyl-alanyl-arginyl-valyl-tyrosyl-isoleucyl-histidyl-prolyl-phenylalanyl(4N3)-hydroxy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


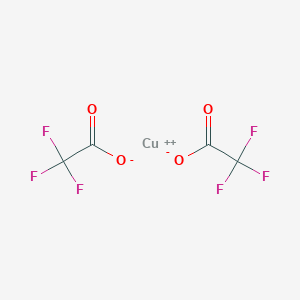
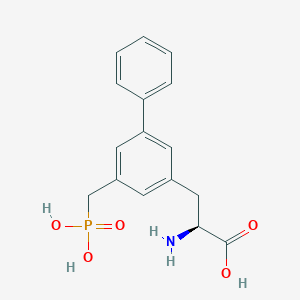
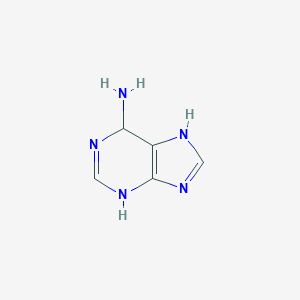

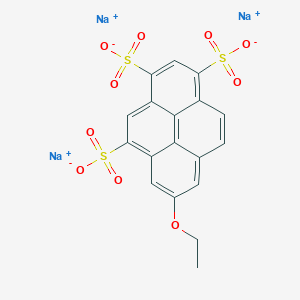

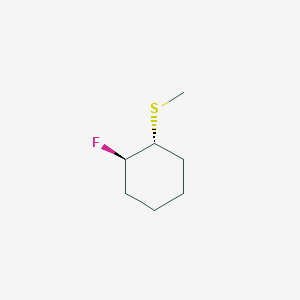

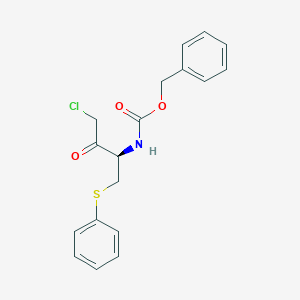
![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)

